molecular formula C16H15N3O B567595 4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide CAS No. 1258400-21-3

4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B567595
CAS RN: 1258400-21-3
M. Wt: 265.316
InChI Key: IJTZFBIEHQXDMC-UHFFFAOYSA-N
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Description

The compound “4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide” is a chemical reagent . The product is supplied by Shanghai Jinsui Bio-Technology Co., Ltd .

Scientific Research Applications

While there is no direct information available on the specific compound “4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide”, we can infer its potential applications based on the known uses of benzamide derivatives. Here’s a comprehensive analysis focusing on six unique applications:

Cancer Treatment

Benzamide derivatives have been identified as potential inhibitors of EGFR and erbB2, which are proteins often implicated in cancer growth. They may act as antitumor agents, potentially offering new avenues for cancer therapy .

Neurological Disorders

These compounds have shown promise as anti-Alzheimer agents, suggesting they could play a role in managing or treating Alzheimer’s disease and possibly other neurodegenerative conditions .

Antidiabetic Applications

Research has indicated that benzamide derivatives could serve as antidiabetic agents, providing a basis for developing new treatments for diabetes .

Antiparasitic and Antimicrobial Agents

Benzamide derivatives have been recommended as antiparasitic and antimicrobial agents, which could lead to new treatments for various parasitic infections and microbial diseases .

Material Science

These compounds are important intermediates in material science applications such as chemosensing, fluorescence applications, and corrosion science, indicating a role in the development of new materials and sensors .

Organic Synthesis and Catalysis

Benzamide derivatives are used as intermediates in organic reactions and as ligands for asymmetric catalysis, highlighting their importance in synthetic chemistry and drug development processes .

properties

IUPAC Name

4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-9-18-15-7-5-14(6-8-15)16(20)19-12-13-4-3-10-17-11-13/h1,3-8,10-11,18H,9,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTZFBIEHQXDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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